molecular formula C14H21NO2 B13880945 Ethyl 2-[(2-methyl-2-phenylpropyl)amino]acetate

Ethyl 2-[(2-methyl-2-phenylpropyl)amino]acetate

Katalognummer: B13880945
Molekulargewicht: 235.32 g/mol
InChI-Schlüssel: MSCHCRBLZQSGBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[(2-methyl-2-phenylpropyl)amino]acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in fragrances and flavorings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-[(2-methyl-2-phenylpropyl)amino]acetate can be synthesized through a multi-step process. One common method involves the reaction of 2-methyl-2-phenylpropylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-[(2-methyl-2-phenylpropyl)amino]acetate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-[(2-methyl-2-phenylpropyl)amino]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of ethyl 2-[(2-methyl-2-phenylpropyl)amino]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may interact with biological pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl acetate: A simpler ester with similar solvent properties.

    Methyl 2-[(2-methyl-2-phenylpropyl)amino]acetate: A closely related compound with a methyl group instead of an ethyl group.

    Isopropyl 2-[(2-methyl-2-phenylpropyl)amino]acetate: Another similar compound with an isopropyl group.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ester group with a 2-methyl-2-phenylpropylamine moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Eigenschaften

Molekularformel

C14H21NO2

Molekulargewicht

235.32 g/mol

IUPAC-Name

ethyl 2-[(2-methyl-2-phenylpropyl)amino]acetate

InChI

InChI=1S/C14H21NO2/c1-4-17-13(16)10-15-11-14(2,3)12-8-6-5-7-9-12/h5-9,15H,4,10-11H2,1-3H3

InChI-Schlüssel

MSCHCRBLZQSGBR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CNCC(C)(C)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.